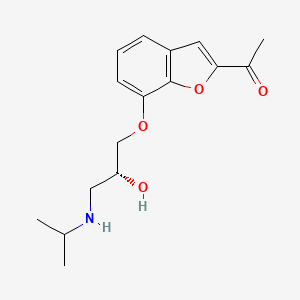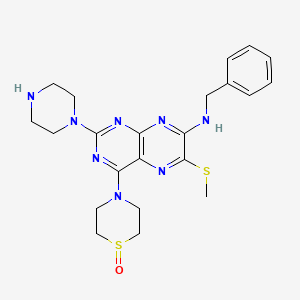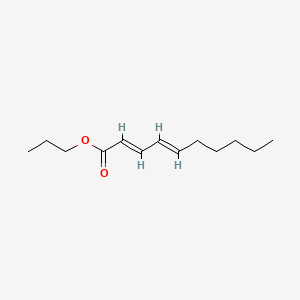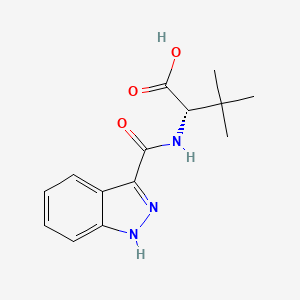
Adb-fubinaca metabolite M9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adb-fubinaca metabolite M9 is a significant metabolite of the synthetic cannabinoid ADB-FUBINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of Δ9-tetrahydrocannabinol, the active component of cannabis. This compound is formed through the metabolic processes in the human body and is often used as a biomarker for the detection of ADB-FUBINACA consumption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adb-fubinaca metabolite M9 involves the metabolic transformation of ADB-FUBINACA. This process typically occurs in the liver, where enzymes such as cytochrome P450 play a crucial role. The primary reactions include hydroxylation and N-dealkylation .
Industrial Production Methods
Industrial production of this compound is not common, as it is primarily a metabolic byproduct. for research purposes, it can be synthesized in vitro using human liver microsomes and specific enzyme inhibitors to mimic the metabolic conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Adb-fubinaca metabolite M9 undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation of the indazole ring and the alkyl side chain.
Reduction: Not commonly observed in the metabolism of ADB-FUBINACA.
Substitution: N-dealkylation leading to the removal of alkyl groups.
Common Reagents and Conditions
The common reagents used in the synthesis and analysis of this compound include:
Human liver microsomes: To simulate the metabolic environment.
Cytochrome P450 enzymes: For catalyzing the oxidation reactions.
Enzyme inhibitors: To study specific metabolic pathways.
Major Products Formed
The major products formed from the reactions involving this compound include hydroxylated and N-dealkylated metabolites .
Wissenschaftliche Forschungsanwendungen
Adb-fubinaca metabolite M9 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential toxicological effects and as a biomarker for drug abuse.
Industry: Utilized in the development of drug testing kits and forensic analysis.
Wirkmechanismus
Adb-fubinaca metabolite M9 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as mood, appetite, and pain sensation. The binding of this compound to these receptors results in the activation of downstream signaling pathways, leading to its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Adb-fubinaca metabolite M9 can be compared with other similar synthetic cannabinoid metabolites such as:
AMB-FUBINACA: Another synthetic cannabinoid with similar metabolic pathways.
ADB-BUTINACA: Shares similar hydroxylation and N-dealkylation reactions.
CH-FUBIATA: Undergoes similar metabolic transformations
This compound is unique due to its specific binding affinity and metabolic stability compared to other synthetic cannabinoids .
Eigenschaften
CAS-Nummer |
1189552-82-6 |
|---|---|
Molekularformel |
C14H17N3O3 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
(2S)-2-(1H-indazole-3-carbonylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)11(13(19)20)15-12(18)10-8-6-4-5-7-9(8)16-17-10/h4-7,11H,1-3H3,(H,15,18)(H,16,17)(H,19,20)/t11-/m1/s1 |
InChI-Schlüssel |
CPHMGHDQBWTCMZ-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NNC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


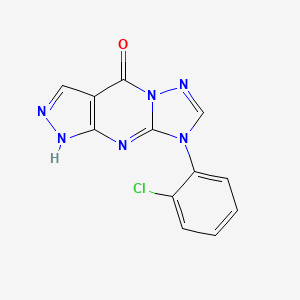
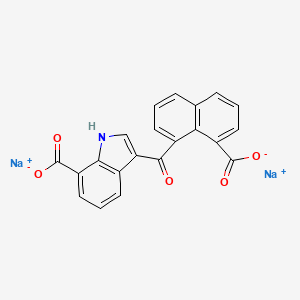
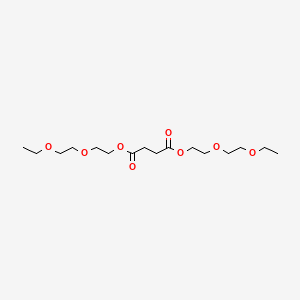

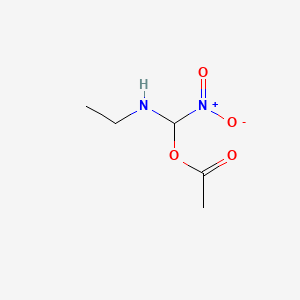
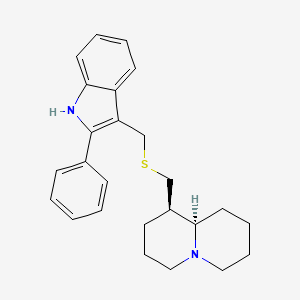
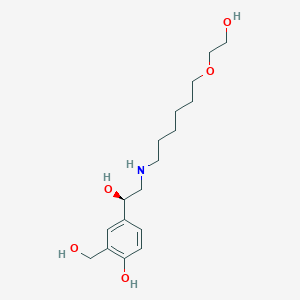
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
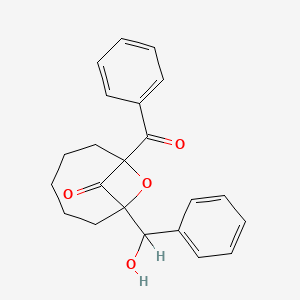
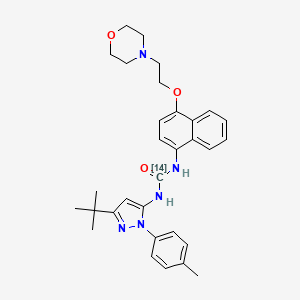
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
